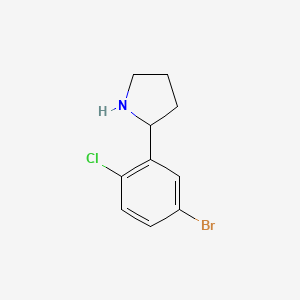

![molecular formula C22H20N2O4 B2818602 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide CAS No. 1207061-95-7](/img/structure/B2818602.png)

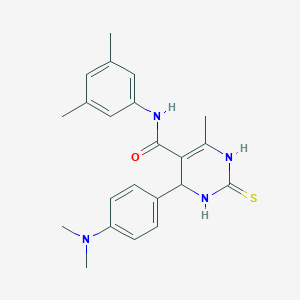

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide is an industrially produced molecule used worldwide to synthesize polyacrylamide. Polyacrylamide has diverse applications, including soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. It is also used in laboratories as a solid support for protein separation by electrophoresis. The extensive study of acrylamide's effects in cells, tissues, animals, and humans has heightened interest in its chemistry, biochemistry, and safety due to its presence in processed foods formed under conditions that induce Maillard browning products. This interest drives the need for a better understanding of acrylamide's formation, distribution in food, and its role in human health (Friedman, 2003).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with various transition metals has been reviewed, focusing on syntheses and structures of acrylamide complexes. Despite acrylamide's potential as a versatile ligand, few complexes coordinating exclusively through the carbonyl oxygen have been characterized. This review highlights the relevance of acrylamide's solution and solid-state chemistry, especially with biologically relevant metal ions, in elucidating the mechanism of acrylamide metabolism and its health effects (Girma et al., 2005).

Acrylamide Mitigation and Toxicity Reduction

Research has explored methods for reducing acrylamide content in the diet and mitigating its adverse effects in vivo. Strategies include selecting plant varieties with low levels of acrylamide precursors, removing precursors before processing, and adding food ingredients that prevent acrylamide formation. Understanding acrylamide's metabolism is crucial for developing intervention strategies to lessen its toxicity (Friedman & Levin, 2008).

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(8-2-14-1-7-19-20(11-14)28-13-27-19)23-17-6-5-15-9-10-24(18(15)12-17)22(26)16-3-4-16/h1-2,5-8,11-12,16H,3-4,9-10,13H2,(H,23,25)/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMATZOSNZACUTO-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2818525.png)

![1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride](/img/structure/B2818526.png)

![8-(5-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2818528.png)

![7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2818530.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2818535.png)

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2818536.png)

![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-phenoxybenzamide](/img/structure/B2818537.png)